molecular formula C14H27ClO2 B12661973 Isotridecyl chloroformate CAS No. 84000-61-3

Isotridecyl chloroformate

Cat. No.: B12661973
CAS No.: 84000-61-3
M. Wt: 262.81 g/mol
InChI Key: MLCHMHVHGWFCII-UHFFFAOYSA-N
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Description

Isotridecyl chloroformate is an organic compound with the chemical formula C14H27ClO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis .

Preparation Methods

Isotridecyl chloroformate can be synthesized through the reaction of isotridecyl alcohol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C13H27OH+COCl2C14H27ClO2+HCl\text{C13H27OH} + \text{COCl2} \rightarrow \text{C14H27ClO2} + \text{HCl} C13H27OH+COCl2→C14H27ClO2+HCl

Industrial production methods often involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions usually include low temperatures to prevent decomposition and side reactions .

Chemical Reactions Analysis

Isotridecyl chloroformate undergoes several types of chemical reactions, including:

  • Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:

    • Reaction with amines:

      C14H27ClO2+RNH2C14H27NHCO2R+HCl\text{C14H27ClO2} + \text{RNH2} \rightarrow \text{C14H27NHCO2R} + \text{HCl} C14H27ClO2+RNH2→C14H27NHCO2R+HCl

    • Reaction with alcohols:

      C14H27ClO2+ROHC14H27ORCO2R+HCl\text{C14H27ClO2} + \text{ROH} \rightarrow \text{C14H27ORCO2R} + \text{HCl} C14H27ClO2+ROH→C14H27ORCO2R+HCl

  • Hydrolysis: : In the presence of water, this compound hydrolyzes to form isotridecyl alcohol, carbon dioxide, and hydrochloric acid:

    C14H27ClO2+H2OC13H27OH+CO2+HCl\text{C14H27ClO2} + \text{H2O} \rightarrow \text{C13H27OH} + \text{CO2} + \text{HCl} C14H27ClO2+H2O→C13H27OH+CO2+HCl

  • Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions .

Mechanism of Action

The mechanism of action of isotridecyl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .

Comparison with Similar Compounds

Isotridecyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. While all these compounds share similar reactivity patterns, this compound is unique due to its longer alkyl chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity .

Similar Compounds

  • Methyl chloroformate (CH3OCOCl)
  • Ethyl chloroformate (C2H5OCOCl)
  • Benzyl chloroformate (C6H5CH2OCOCl)
  • Isopropyl chloroformate (C3H7OCOCl)

These compounds are used in various applications, including organic synthesis, polymer chemistry, and bioconjugation, similar to this compound .

Properties

CAS No.

84000-61-3

Molecular Formula

C14H27ClO2

Molecular Weight

262.81 g/mol

IUPAC Name

11-methyldodecyl carbonochloridate

InChI

InChI=1S/C14H27ClO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-14(15)16/h13H,3-12H2,1-2H3

InChI Key

MLCHMHVHGWFCII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)Cl

Origin of Product

United States

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